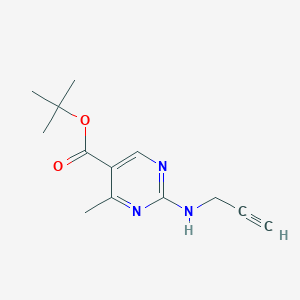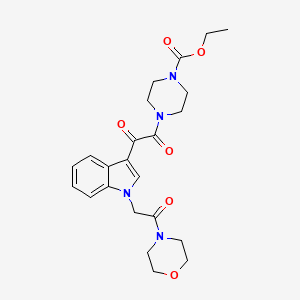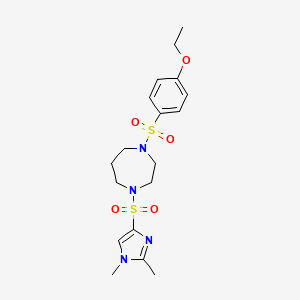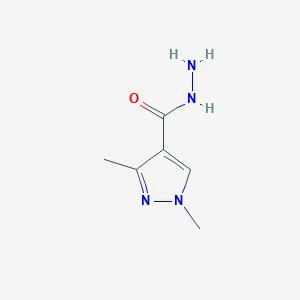
3-Methyl-6-thioxo-1,3,5-triazinane-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methyl-6-thioxo-1,3,5-triazinane-2,4-dione is a heterocyclic compound with the molecular formula C4H5N3O2S . It has a molecular weight of 159.17 . This compound is an intermediate for synthesizing ceftriaxone .
Chemical Reactions Analysis
The tautomeric transformations of a 1,5-dimethyl-6-thioxo-1,3,5-triazinane-2,4-dione molecule, which is similar to this compound, have been explored at the M062X/6-311G(d,p) level of theory in gas and solution phases .Physical And Chemical Properties Analysis
This compound has a density of 1.62±0.1 g/cm3 (Predicted), a melting point of 168-171 °C (lit.), a boiling point of 272.3°C at 760 mmHg, and a flashing point of 118.5°C .Wissenschaftliche Forschungsanwendungen
1. Molecular Stability and Tautomerization
3-Methyl-6-thioxo-1,3,5-triazinane-2,4-dione and its derivatives have been examined for their molecular stability and tautomerization behaviors. A theoretical study on 1,5-dimethyl-6-thioxo-1,3,5-triazinane-2,4-dione showed the molecule's stability in both gas and solution phases, highlighting its potential in various scientific applications due to its stable structure. The study also explored solvent effects on the molecule's vibrational characteristics and used natural bond orbital (NBO) analysis to understand its structure and bonding (Shajari & Ghiasi, 2018).
2. Synthesis and Crystal Structure
The compound's synthesis process and crystal structure have been a topic of research. The synthesis of 1,5-dimethyl-6-thioxo-1,3,5-triazinane-2,4-dione, for instance, was performed using specific reactants and conditions, leading to a structure characterized by various bonding interactions. These interactions play a crucial role in the arrangement of molecules in its crystal structure, indicating the compound's potential in material science and crystallography studies (Shajari et al., 2015).
Chemical Synthesis and Reactions
1. Novel Synthesis Methods
Several studies have focused on developing new methods for synthesizing this compound derivatives. For example, a research demonstrated a simple method for synthesizing these derivatives using an electrogenerated cyanomethyl base. This method offered advantages like good yields and mild conditions, indicating the compound's potential in synthetic chemistry (Sbei et al., 2016).
2. Reactions and Functionalization
The compound's reactions and functionalization have also been studied extensively. For instance, 6-Methyl-2-methylthio-4-oxopyrimidin-3(4H)-yl)acetohydrazide was shown to undergo cyclization and subsequent reactions to yield various derivatives, demonstrating the compound's reactivity and potential for creating a range of chemical entities (Jakubkienė et al., 2012).
Biocidal and Photovoltaic Applications
1. Biocidal Effects
Some studies have explored the biocidal effects of this compound derivatives. For instance, a novel polymer was synthesized by attaching 6-methyl-1,3,5-triazine-2,4-dione moieties to commercial polystyrene, which showed biocidal action against Staphylococcus aureas. This suggests potential applications in biocidal materials and water-filtering technologies (Sun, Chen & Worley, 1996).
2. Photovoltaic Device Applications
The potential of this compound derivatives in photovoltaic devices has also been a subject of research. A study investigated the chemical transformation of a derivative and its application in photovoltaic devices, highlighting its photodetection characteristics. This points to the compound's potential in the development of novel, efficient photovoltaic materials and devices (Halim et al., 2018).
Eigenschaften
IUPAC Name |
3-methyl-6-sulfanylidene-1,3,5-triazinane-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N3O2S/c1-7-3(8)5-2(10)6-4(7)9/h1H3,(H2,5,6,8,9,10) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRAPHBPHAQWXOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)NC(=S)NC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![(5Z)-5-[(2,4-dimethoxyphenyl)methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2651170.png)
![N1-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(2-methoxybenzyl)oxalamide](/img/structure/B2651171.png)




![2-((9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)oxy)-N-(4-sulfamoylbenzyl)acetamide](/img/structure/B2651182.png)

